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Structural Mechanism and Binding Mode

SCH772984 binds ERK1/2 in a unique manner classified as a Type Ii/2 inhibitor. It doesn't fit the

conventional Type-I or Type-II models but instead induces a novel binding pocket adjacent to the ATP site

[1].

¢ Induced Allosteric Pocket: The key to its mechanism is the induction of a previously unknown
binding pocket, accommodating its piperazine-phenyl-pyrimidine group. This pocket is created by an
inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the aC-
helix [2] [1].
e Critical Interactions: The binding is stabilized by an intricate network [1]:
o Hinge Binding: The indazole moiety acts as the hinge binder, forming two hydrogen bonds
with the backbone.
o P-loop Interaction: The pyrrolidine linker causes a tyrosine residue in the P-loop (Y36 in
ERK2) to flip into the ATP site, stacking onto the pyrrolidine ring and distorting the P-loop.
o aC-helix Interaction: The phenyl-pyrimidine group is oriented towards the new pocket,
engaging in a m-stacking interaction with a tyrosine on the aC-helix (Y64 in ERK2).

The diagram below illustrates the key structural elements involved in this unique binding mode.
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Key structural changes in ERK2 induced by SCH772984 binding create a novel inhibitor pocket.

Biological and Therapeutic Significance

This unique binding mechanism translates into several critical biological and therapeutic advantages.

¢ Slow Binding Kinetics & Long Residence Time: The induced-fit binding mode is associated with
slow dissociation rates (koff). A long residence time means sustained target suppression, which
can enhance efficacy in cellular settings [2] [1] [3].

¢ High Selectivity: SCH772984 demonstrates remarkable selectivity for ERK1 and ERK2. Profiling
against 456 kinases showed it potently inhibits only ERK1/2, with significantly weaker activity against
a very small number of off-target kinases [1] [3].

¢ Dual Mechanism of Action: Unlike simple ATP-competitive inhibitors, SCH772984 not only blocks
ERK1/2 catalytic activity but also inhibits the phosphorylation and activation of ERK1/2 by its
upstream kinase, MEK. This dual action more completely suppresses MAPK pathway signaling [4]
[3].

e Activity in Resistant Cancers: SCH772984 has shown efficacy in pre-clinical models of cancers that
have developed resistance to upstream BRAF and MEK inhibitors, validating direct ERK inhibition as
a promising therapeutic strategy [1] [3].

Key Experimental Data and Profiling
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The table below summarizes core quantitative data characterizing SCH772984.

Parameter Value Experimental Context

ERK1 ICso 8.3nM Enzymatic assay [1]

ERK2 ICso 2.7 -4nM Enzymatic assay [1] [3]

Cellular Efficacy 100 nM - 2 uM Inhibits pERK & pRSK in cells
3]

# of Off-Targets (>>50% 6 out of 300-456 tested KINOMEscan & selectivity

inhib. at 1 pM) profiling [1] [3]

Key Off-Targets (ICso) CLK2 (104 nM), DRAK1 (~200 nM), Enzymatic assay [1]

TTK (=200 nM) [1]

Detailed Experimental Protocols

To investigate the binding and kinetics of SCH772984, several key methodologies were employed.

Protein Crystallography

e Objective: Determine the high-resolution 3D structure of the ERK2-SCH772984 complex.

e Method: The co-crystal structure was solved (PDB ID: 4QTA) and refined to high resolution. The
structure revealed the unique induced pocket, the flipped conformation of Tyr36 in the P-loop, and the
outward tilt of the aC-helix, providing direct visual evidence of the novel binding mode [2] [1] [5].

Binding Kinetics Analysis

e Objective: Measure the association (kon) and dissociation (koff) rates, and calculate the residence
time (RT).

¢ Method: Biolayer Interferometry (BLI) was used. The inhibitor's slow off-rate from ERK2 was
directly observed, which correlates with a long residence time (RT = 1/koff). This slow dissociation
was confirmed in cellular wash-out experiments showing sustained pathway inhibition [1].
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Computational Studies

¢ Objective: Understand the molecular basis for the long residence time and calculate binding
energetics.

¢ Method: Molecular Dynamics (MD) and Steered MD (SMD) simulations were used to simulate the
unbinding pathway. MMIGBSA calculations confirmed SCH772984 has a lower binding free energy
than other ERK2 inhibitors. Residue decomposition analysis identified key residues (e.g., Y27, Y55,
R58, Q96) in the P-loop and aC-helix pocket as critical for high-affinity binding [6].

Resistance and Research Applications

A documented resistance mechanism to SCH772984 involves a missense mutation in ERK?2 itself, where
glycine is replaced by aspartic acid at position 186 (G186D) in the DFG motif. This mutation likely disrupts
the inhibitor's binding [3]. Beyond its use as a therapeutic probe, SCH772984 is a vital chemical tool in

cancer biology research, used to:

e Study the functional consequences of specifically inhibiting ERK1/2.
¢ Investigate mechanisms of resistance to MAPK pathway inhibitors.
o Validate ERK1/2 as a drug target in various cancer models [4] [3].

The unique structural and kinetic profile of SCH772984 has established it as a prototype for a new class of
kinase inhibitors and underscores the importance of targeting unique enzyme conformations for achieving

selectivity and prolonged efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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